molecular formula C23H26N2O6 B557131 Boc-D-Dap(Fmoc)-OH CAS No. 131570-56-4

Boc-D-Dap(Fmoc)-OH

Cat. No. B557131
M. Wt: 426.5 g/mol
InChI Key: MVWPBNQGEGBGRF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Dap(Fmoc)-OH, also known as Nα-Fmoc-Nβ-Boc-L-2,3-ジアミノプロピオン酸 or Nβ-Boc-Nα-Fmoc-L-2,3-ジアミノプロピオン酸, is a specialty product used for proteomics research . It has a molecular weight of 426.5 .


Molecular Structure Analysis

The molecular formula of Boc-D-Dap(Fmoc)-OH is C23H26N2O6 . The structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Physical And Chemical Properties Analysis

Boc-D-Dap(Fmoc)-OH has a molecular weight of 426.5 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

  • Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap) and 2,4‐Diaminobutanoic Acid (2,4‐Dab) : Rao et al. (2006) described a method for the synthesis of orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu, highlighting the synthesis's efficiency and practicality in producing these important amino acid derivatives (Rao, Tantry, & Babu, 2006).

  • Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of the non-proteinogenic amino acid l-Dap. This study highlights the use of Fmoc and Boc moieties in creating protected l-Dap methyl esters, demonstrating the versatility of these protecting groups (Temperini et al., 2020).

  • Synthesis and Oligomerization of Fmoc/Boc-protected PNA Monomers : St Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based Peptide Nucleic Acid (PNA) oligomerization. This method demonstrates the application of Boc-D-Dap(Fmoc)-OH in the synthesis of modified nucleic acids, expanding its utility in molecular biology (St Amant & Hudson, 2012).

  • Facile Synthesis of Nα‐protected‐l‐α,γ‐diaminobutyric acids : Yamada et al. (2004) reported a facile synthesis method for Nα-Boc-L-alpha,gamma-diaminobutyric acid using polymer-supported hypervalent iodine reagents in water. This study exemplifies the application of Boc-D-Dap(Fmoc)-OH in peptide synthesis, showcasing its potential in simplifying and improving synthetic methodologies (Yamada, Urakawa, Oku, & Katakai, 2004).

  • Orthogonally Protected Artificial Amino Acid as Tripod Ligand : Shen et al. (2013) prepared a lysine-based Dap derivative where Boc-D-Dap(Fmoc)-OH was used as an orthogonally protected bifunctional chelator. This research demonstrates the use of Boc-D-Dap(Fmoc)-OH in the synthesis of complex peptide structures and its potential in radiopharmaceutical applications (Shen et al., 2013).

Safety And Hazards

Specific safety and hazard information for Boc-D-Dap(Fmoc)-OH is not available in the current resources .

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPBNQGEGBGRF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373155
Record name N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Dap(Fmoc)-OH

CAS RN

131570-56-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131570-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Dap(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Dap(Fmoc)-OH
Reactant of Route 3
Reactant of Route 3
Boc-D-Dap(Fmoc)-OH
Reactant of Route 4
Boc-D-Dap(Fmoc)-OH
Reactant of Route 5
Reactant of Route 5
Boc-D-Dap(Fmoc)-OH
Reactant of Route 6
Reactant of Route 6
Boc-D-Dap(Fmoc)-OH

Citations

For This Compound
12
Citations
N Bayó‐Puxan, A Fernández… - … A European Journal, 2006 - Wiley Online Library
Thiocoraline is a potent antitumor agent isolated from the marine organism Micromonospora sp. This symmetric bicyclic depsipeptide binds the minor groove of DNA. Here we report two …
M Haramura, A Okamachi, K Tsuzuki… - Chemical and …, 2001 - jstage.jst.go.jp
Motilin antagonist was designed and synthesized on the basis of the structure–activity relationship analysis of porcine motilin that we reported recently. The drug design was performed …
Number of citations: 15 www.jstage.jst.go.jp
J Tulla-Puche, E Marcucci, E Prats-Alfonso… - Journal of medicinal …, 2009 - ACS Publications
Bridged N-methyl amides are used as isosteres for depsi and thiodepsi bonds in thiocoraline. The introduction of NMe-amides in bridges mimics the thioester bonds without imposing …
Number of citations: 38 pubs.acs.org
J Tulla-Puche, S Auriemma, C Falciani… - Journal of Medicinal …, 2013 - ACS Publications
The natural compounds triostin and thiocoraline are potent antitumor agents that act as DNA bisintercalators. From a pharmaceutical point of view, these compounds are highly …
Number of citations: 24 pubs.acs.org
B Dietrich, U Diederichsen - European journal of organic …, 2005 - Wiley Online Library
The natural antibiotic triostin A (1) is based on a conformationally rigid disulfide‐bridged cyclo‐octadepsipeptide scaffold. This bicyclic core structure provides a perfect preorganization …
N Bayo-Puxan, A Fernandez, J Tulla-Puche… - International Journal of …, 2007 - Springer
Azathiocoraline synthesis has been developed and optimized by using the solid-phase approach. This convenient solid-phase methodology, which involves more steps on solid-phase, …
Number of citations: 5 link.springer.com
F Wångsell, P Nordeman, J Sävmarker… - Bioorganic & medicinal …, 2011 - Elsevier
Inhibition of the BACE-1 protease enzyme has over the recent decade developed into a promising drug strategy for Alzheimer therapy. In this report, more than 20 new BACE-1 protease …
Number of citations: 20 www.sciencedirect.com
ME Petersen, MG Brant, M Lasalle… - Journal of Medicinal …, 2023 - ACS Publications
Synthetic analogs based on the DNA bis-intercalating natural product peptides sandramycin and quinaldopeptin were investigated as antibody drug conjugate (ADC) payloads. …
Number of citations: 3 pubs.acs.org
F Albericio, M Álvarez, C Cuevas, A Francesch… - Molecular imaging for …, 2010 - Springer
The role of natural products in drug discovery has suffered ups and downs during the past few years. Recently, and as the number of classical drugs has not been increasing greatly, it …
Number of citations: 15 link.springer.com
AR Poreddy, OF Schall, GR Marshall… - Bioorganic & medicinal …, 2003 - Elsevier
A solid-phase approach for the total synthesis of methyl carboxymycobactins 1a–d, with an on-resin cyclization leading to azopine 5 as the key step, was developed. The iron-affinity of …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.